1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one

DNA-PK Kinase inhibition Cancer research

Select this building block for its strategic 5-ethyl pyrazine substitution, which optimizes lipophilicity (calculated logP ~1.2) for CNS target engagement while retaining a molecular weight ideal for brain penetration. Unlike the non-ethylated analog, this compound provides a hydrophobic foothold for modulating target affinity and escaping flat SAR. The piperidin-4-one core is pre-validated for rapid diversification via reductive amination, reducing downstream synthesis risk. Use as a reference scaffold for DNA-PK inhibitor programs to design patentable, brain-penetrant analogs.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B8535955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=N1)N2CCC(=O)CC2
InChIInChI=1S/C11H15N3O/c1-2-9-7-13-11(8-12-9)14-5-3-10(15)4-6-14/h7-8H,2-6H2,1H3
InChIKeyKYPXHRHDRXNDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one: CAS 1400706-88-8, Physicochemical and Pharmacological Baseline


1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one (CAS: 1400706-88-8; MF: C11H15N3O; MW: 205.26 g/mol) is a heterocyclic building block featuring a pyrazine ring substituted with an ethyl group at the 5-position and a piperidin-4-one moiety . The compound is cataloged in ChEMBL (ID: CHEMBL2203798) and used primarily as a synthetic intermediate in medicinal chemistry [1]. Its piperidin-4-one core provides a versatile ketone handle for reductive amination and further derivatization, while the ethyl-substituted pyrazine contributes to enhanced lipophilicity compared to the non-ethylated analog .

Why 1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one Cannot Be Replaced by a Closest Analog


A direct comparison with the closest commercially available analog, 1-(pyrazin-2-yl)piperidin-4-one (CAS: 116247-99-5; MF: C9H11N3O; MW: 177.20 g/mol), demonstrates that these compounds are not functionally interchangeable . The 5-ethyl substitution on the pyrazine ring of the target compound increases molecular weight by 28.06 g/mol and introduces a hydrophobic alkyl group at a position critical for modulating lipophilicity and target engagement [1]. While both compounds share the piperidin-4-one core, the ethyl group alters logP, solubility profile, and downstream synthetic outcomes—differences that can decisively impact SAR interpretation and the development of patentable chemical space .

Quantitative Evidence Guide: Comparative Performance Data for 1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one


DNA-PK Inhibition: Measured IC50 of 2.50 μM for 1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one

1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one demonstrates moderate inhibitory activity against DNA-dependent protein kinase catalytic subunit (DNA-PK) with an IC50 of 2.50 μM (2.50E+3 nM) [1]. This value was determined using an ADP-Glo kinase assay with the peptide substrate EPPLSQEAFADLWKK after 5 minutes of incubation [1]. For context, the clinical-stage DNA-PK inhibitor NU7026 exhibits an IC50 of 0.23 μM in the same target class, while the optimized tool compound Ku-0060648 achieves 5 nM . The target compound is approximately 11-fold less potent than NU7026 and approximately 500-fold less potent than Ku-0060648 [1]. This potency profile positions the compound as a suitable starting scaffold for SAR exploration or as a control compound rather than an optimized lead candidate [1].

DNA-PK Kinase inhibition Cancer research

Molecular Weight and Lipophilicity: Quantitative Differentiation from Non-Ethylated Analog

The 5-ethyl substitution on the pyrazine ring of 1-(5-ethyl-pyrazin-2-yl)-piperidin-4-one increases molecular weight by 28.06 g/mol relative to the non-ethylated analog 1-(pyrazin-2-yl)piperidin-4-one (205.26 vs 177.20 g/mol) [1]. The added ethyl group contributes approximately 1.0–1.2 logP units of increased lipophilicity (calculated XLogP3: 1.2 vs 0.1 for the non-ethylated analog) [2]. This modification alters hydrogen bonding capacity and membrane permeability, with the non-ethylated analog lacking the hydrophobic alkyl contribution to pyrazine ring electronic distribution [2]. The increased lipophilicity may enhance passive diffusion across cell membranes while maintaining the piperidin-4-one ketone as a reactive handle for reductive amination .

Physicochemical properties Drug-likeness SAR

Synthetic Versatility: Documented Use as a Precursor in Reductive Amination

1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one serves as a key synthetic intermediate in the preparation of N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine, as documented in patent US08921398B2 . The transformation proceeds via reductive amination with cyclopropylamine, with LC analysis confirming a retention time of 0.65 min (method 7) and mass spectrometry detecting the product at m/z=247 [M+H]+ . The piperidin-4-one core enables further derivatization via ketone reduction to the corresponding alcohol (1-(5-ethylpyrazin-2-yl)piperidin-4-ol) using Dess-Martin periodinane in dichloromethane at room temperature . This synthetic handle is absent in many competing building blocks and provides a direct route to piperidine-based scaffolds .

Synthetic intermediate Piperidine derivatives Reductive amination

Optimal Application Scenarios for 1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one Based on Quantitative Evidence


DNA-PK Inhibitor Scaffold for Medicinal Chemistry Optimization

With a confirmed IC50 of 2.50 μM against DNA-PK, 1-(5-ethyl-pyrazin-2-yl)-piperidin-4-one serves as a starting scaffold for structure-activity relationship (SAR) studies aimed at improving DNA-PK inhibition potency [1]. The compound is approximately 11-fold less potent than the reference inhibitor NU7026 (0.23 μM), indicating substantial room for optimization through functionalization of the pyrazine ring or piperidin-4-one core [1]. Researchers in oncology drug discovery may use this compound as a baseline for designing analogs with enhanced target engagement, particularly given DNA-PK's established role in DNA double-strand break repair and cancer therapy [2].

Diversification via Reductive Amination to Generate Piperidine-Based Libraries

The piperidin-4-one ketone group provides a validated synthetic handle for reductive amination, enabling rapid generation of structurally diverse N-substituted piperidine derivatives . As demonstrated in patent US08921398B2, the compound reacts with cyclopropylamine to yield N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine (LC tR=0.65 min; MS m/z=247 [M+H]+), confirming the ketone's reactivity under standard reductive amination conditions . This route offers distinct advantages over direct procurement of pre-formed amines by enabling on-demand diversification of the amine component for SAR exploration.

Lipophilicity-Tuned Building Block for CNS-Penetrant Compound Design

The 5-ethyl substitution on the pyrazine ring increases calculated logP by approximately 1.1 units relative to the non-ethylated analog 1-(pyrazin-2-yl)piperidin-4-one (XLogP3: 1.2 vs 0.1), placing the target compound within an optimal lipophilicity range (logP 1–3) for central nervous system (CNS) penetration [3]. The ethyl group contributes to enhanced membrane permeability while maintaining a molecular weight of 205.26 g/mol—below the typical CNS drug cutoff of 400 g/mol [3]. Researchers pursuing CNS targets may preferentially select the ethyl-substituted compound over the non-ethylated analog to achieve favorable brain exposure while retaining the synthetic versatility of the piperidin-4-one core .

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